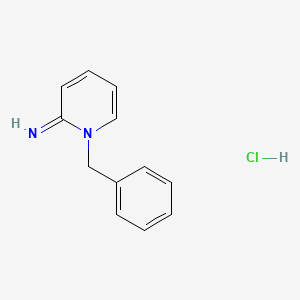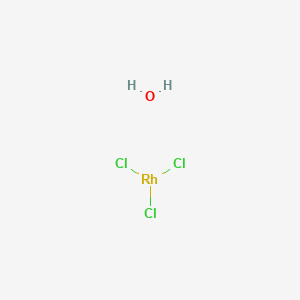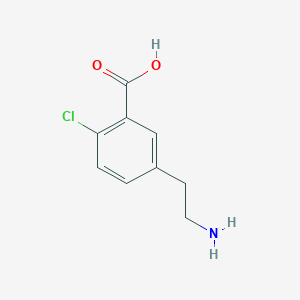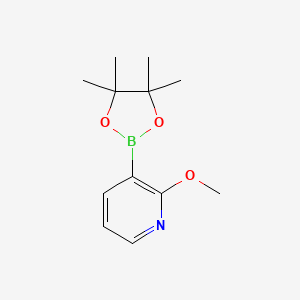
2-Méthoxy-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is an organic compound with the molecular formula C12H18BNO3 and a molecular weight of 235.09 g/mol . This compound is notable for its use in various chemical reactions and its applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is used in various scientific research applications, including:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds, particularly those targeting neurological and gastrointestinal disorders.
Material Science: In the synthesis of novel polymers and materials with unique optical and electrochemical properties.
Mécanisme D'action
Target of Action
It is known that this compound is a boronic acid derivative . Boronic acids and their derivatives are often used in organic synthesis and medicinal chemistry due to their ability to form reversible covalent complexes with proteins, sugars, and other biological targets .
Mode of Action
Boronic acids and their derivatives, such as this compound, are known to interact with their targets through the formation of reversible covalent complexes . This allows them to modulate the activity of their targets in a controlled manner .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in a wide range of biochemical processes due to their ability to interact with various biological targets .
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
Due to the versatile nature of boronic acids and their derivatives, they can have a wide range of effects depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, pH can affect the formation of the reversible covalent complexes between the compound and its targets . Additionally, temperature and humidity can affect the stability of the compound .
Analyse Biochimique
Biochemical Properties
2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. The compound’s boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzymatic reactions and protein modifications. These interactions are crucial for the compound’s function in biochemical pathways, enabling it to act as a catalyst or a reactant in various biochemical processes .
Cellular Effects
The effects of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell. These effects are critical for understanding the compound’s role in cellular physiology and its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound can form covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects .
Dosage Effects in Animal Models
The effects of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies .
Metabolic Pathways
2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biochemical activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes, which affect its bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. Its localization within organelles such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine typically involves the borylation of pyridine derivatives. One common method includes the reaction of 2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in an organic solvent like xylene under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The boronate group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The boronate group can be oxidized to form the corresponding alcohol.
Reduction Reactions: The pyridine ring can undergo reduction under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols: Formed through oxidation of the boronate group.
Piperidine Derivatives: Formed through reduction of the pyridine ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
- 2-Chloro-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine
- 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-6-(Trifluoromethyl)Pyridine
Uniqueness
2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the methoxy and boronate groups allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in these fields.
Propriétés
IUPAC Name |
2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-14-10(9)15-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJYNUCGRAHMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590314 | |
| Record name | 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532391-31-4 | |
| Record name | 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



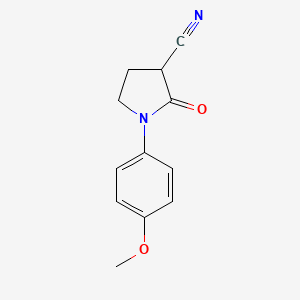


![2-(1-Cyclohexyl-4-{[2-(methylthio)pyrimidin-5-yl]methyl}piperazin-2-yl)ethanol](/img/structure/B1369454.png)

